3-Formylphenyl 3-methoxybenzoate

Description

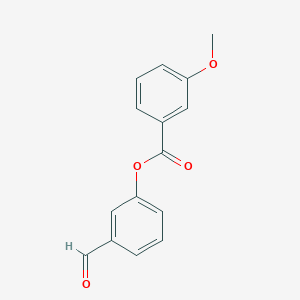

3-Formylphenyl 3-methoxybenzoate is an aromatic ester comprising a 3-formylphenyl group esterified to 3-methoxybenzoic acid. Its molecular structure features two distinct substituents: a formyl (–CHO) group at the meta position of the phenyl ring and a methoxy (–OCH₃) group at the meta position of the benzoate moiety. This dual substitution imparts unique electronic and steric properties, influencing reactivity, solubility, and thermal stability.

Properties

IUPAC Name |

(3-formylphenyl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-6-3-5-12(9-13)15(17)19-14-7-2-4-11(8-14)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHDFNGKHKPNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 3-methoxybenzoate typically involves the esterification of 3-formylphenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-Carboxyphenyl 3-methoxybenzoate.

Reduction: 3-Hydroxymethylphenyl 3-methoxybenzoate.

Substitution: Various substituted phenyl 3-methoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

- Reactivity : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its formyl and methoxy groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Common Reactions :

- Oxidation : The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution : The methoxy group can undergo nucleophilic substitution reactions, enhancing the compound's versatility in synthetic applications.

Biological Applications

Enzyme-Catalyzed Reactions

- Biochemical Probes : 3-Formylphenyl 3-methoxybenzoate is utilized as a probe in biochemical assays to study enzyme-catalyzed reactions. Its structural features enable it to interact with various enzymes, facilitating the investigation of enzyme kinetics and mechanisms.

- Potential Therapeutic Properties : Research is ongoing to explore the compound's potential therapeutic applications. Preliminary studies indicate that derivatives may exhibit cytotoxic activity against specific cancer cell lines, including human lung adenocarcinoma (A549) and human promyelocytic leukemia (HL60) cells .

Industrial Applications

Development of Advanced Materials

- Polymers and Coatings : The compound is also investigated for its role in developing advanced materials, particularly in polymer science. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Derivatives

A study explored the synthesis of phosphinoyl-functionalized derivatives from this compound through a three-component reaction involving primary amines and secondary phosphine oxides. The reaction conditions were optimized to yield high conversion rates and product specificity, demonstrating the compound's utility in generating biologically relevant molecules .

| Reaction Conditions | Temperature | Time | Conversion Rate |

|---|---|---|---|

| Initial Reaction | 80 °C | 1 hour | Moderate |

| Microwave-Assisted | 80 °C | 1 hour | Complete |

| Room Temperature | Ambient | 4 hours | High |

Case Study 2: Antifeedant Activity

Research on methyl hydroxy-methoxybenzoates indicated that derivatives similar to this compound exhibited antifeedant activity against pests such as the pine weevil (Hylobius abietis). This suggests potential applications in pest management strategies within agriculture .

Mechanism of Action

The mechanism of action of 3-Formylphenyl 3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Properties of 3-Methoxybenzoate Esters

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methoxy group (–OCH₃) in 3-methoxybenzoates is electron-donating, enhancing resonance stabilization of the ester carbonyl group.

- Formyl Group Reactivity : The 3-formyl substituent on the phenyl ring introduces a reactive aldehyde moiety, enabling further functionalization (e.g., condensation reactions) compared to simpler esters like methyl 3-methoxybenzoate .

Thermal and Spectroscopic Behavior

- Thermal Stability: Lanthanide 3-methoxybenzoate complexes decompose between 140–260°C, with stability influenced by carboxylate coordination modes.

- IR Spectroscopy : Symmetrical and antisymmetric carboxylate stretching frequencies (1400–1568 cm⁻¹) in sodium 3-methoxybenzoate () suggest bidentate coordination. The ester carbonyl stretch in this compound would likely appear near 1700 cm⁻¹, influenced by substituent electronic effects .

Functional Group Comparisons

- Boronic Acid Analogs : 3-Formylphenylboronic acid () shares the 3-formylphenyl group but replaces the benzoate with a boronic acid (–B(OH)₂). This substitution drastically alters solubility and reactivity, enabling Suzuki-Miyaura cross-coupling reactions .

Q & A

Q. What are the standard synthetic routes for preparing 3-formylphenyl 3-methoxybenzoate, and what challenges are commonly encountered?

Answer: The synthesis typically involves esterification between 3-formylphenol derivatives and 3-methoxybenzoyl chloride under anhydrous conditions. A key challenge is avoiding side reactions such as formyl group oxidation or ester hydrolysis. Catalytic agents like DIPEA (N,N-diisopropylethylamine) are often used to enhance reaction efficiency, as demonstrated in triazine-based ester syntheses . Solvent selection (e.g., dichloromethane or THF) and temperature control (e.g., −35°C for intermediate stabilization) are critical for yield optimization .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

Answer:

- IR Spectroscopy : The carboxylate group (C=O) exhibits strong absorption bands near 1700 cm⁻¹, while the formyl group (C=O) appears around 2800–2720 cm⁻¹. Asymmetric (νas) and symmetric (νsym) stretching of the ester carbonyl can help confirm coordination modes .

- <sup>1</sup>H NMR : Key signals include the formyl proton (δ ~9.8–10.0 ppm), methoxy group (δ ~3.8–3.9 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Integration ratios and splitting patterns validate substituent positions .

Q. What are the primary research applications of this compound in materials science?

Answer: This compound serves as a precursor for synthesizing liquid crystals, coordination polymers, and photoactive materials. The formyl group enables further functionalization (e.g., Schiff base formation), while the methoxy group enhances solubility in organic solvents, facilitating polymer synthesis .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, catalyst) be optimized to improve the yield of this compound in multi-step syntheses?

Answer:

- Stepwise Optimization : For triazine-based syntheses, step 1 (chloride substitution) requires low temperatures (−35°C) to stabilize intermediates, while step 2 (coupling with phenols) proceeds at 40°C to ensure reactivity .

- Catalyst Screening : DIPEA is preferred over weaker bases (e.g., NaHCO3) due to its ability to deprotonate phenolic intermediates effectively .

- Purification : Column chromatography with gradients of EtOAc/hexane (1–20%) removes unreacted starting materials and byproducts .

Q. What thermal stability data exist for this compound, and how do structural modifications affect its decomposition profile?

Answer: Thermogravimetric analysis (TGA) of related benzoate esters shows decomposition onset temperatures between 180–220°C. The methoxy group increases thermal stability compared to hydroxyl analogs by reducing hydrogen bonding. Coordination with lanthanides (e.g., La<sup>3+</sup>) further enhances stability via chelation .

Q. How can contradictory spectroscopic or crystallographic data be resolved when characterizing derivatives of this compound?

Answer:

- Cross-Validation : Compare IR and XRD data to confirm carboxylate coordination modes (monodentate vs. bidentate). For example, Δν (νas − νsym) values >150 cm⁻¹ suggest monodentate binding, while lower values indicate bidentate coordination .

- Computational Modeling : DFT calculations can predict vibrational frequencies or bond lengths, reconciling discrepancies between experimental and theoretical data .

Q. What role does this compound play in coordination chemistry, particularly with transition metals or lanthanides?

Answer: The carboxylate group acts as a bridging ligand in lanthanide complexes, forming 1D or 2D polymeric structures. For example, sodium 3-methoxybenzoate binds to Eu<sup>3+</sup> via bidentate coordination, as evidenced by IR band splitting (Δν ~168 cm⁻¹) . The formyl group can further coordinate to metal centers, enabling dual functionality in catalysis.

Q. What strategies are employed to evaluate the biological activity of this compound derivatives (e.g., antimicrobial assays)?

Answer:

- In Vitro Assays : Derivatives are screened against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution to determine MIC (Minimum Inhibitory Concentration).

- Structure-Activity Relationships (SAR) : Modifying the formyl group to thiosemicarbazones or hydrazones enhances antimicrobial potency by improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.